molecular formula C11H12BrNOS B2377204 (3-Bromophenyl)(morpholino)methanethione CAS No. 330860-11-2

(3-Bromophenyl)(morpholino)methanethione

Cat. No. B2377204
CAS RN: 330860-11-2
M. Wt: 286.19
InChI Key: YFQAPJRGPXOSOX-UHFFFAOYSA-N
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Description

“(3-Bromophenyl)(morpholino)methanethione”, also known as BMMP, is a thiol-based compound that contains a bromophenyl group and a morpholinyl group attached to the sulfur atom. It is used in laboratory chemicals .


Synthesis Analysis

Phenyl(morpholino)methanethione derivatives are synthesized for pharmaceutical applications . They inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase) . The synthesis of these derivatives involves a continuation of work on phenyl(morpholino)methanethione derivatives .


Molecular Structure Analysis

The molecular structure of phenyl(morpholino)methanethione derivatives is characterized by a morpholine ring that adopts a chair conformation . The carboxylic acid group is bent out slightly from the benzene ring mean plane .


Chemical Reactions Analysis

Phenyl(morpholino)methanethione derivatives are developed for pharmaceutical applications . They inhibit the activity of the enzymes MGL (monoacylglycerol lipase) and FAAH (fatty acid amide hydrolase), which catalyze the degradation reactions of anandamide and 2-arachidonoylglycerol (2-AG) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are available in databases like PubChem .

Scientific Research Applications

Synthetic Applications

One of the primary applications of compounds related to "(3-Bromophenyl)(morpholino)methanethione" is in chemical synthesis, particularly in the formation of complex heterocyclic structures. For example, the one-pot synthesis of 3-arylquinazoline-2,4(1H,3H)-dithiones from 2-bromophenyl isothiocyanates through a bromine―lithium exchange reaction highlights the use of bromophenyl derivatives in constructing quinazoline dithiones, which are significant in medicinal chemistry (Kobayashi, Yokoi, & Konishi, 2011).

Catalysis and Reaction Mechanisms

The compound and its related derivatives are also instrumental in catalysis and reaction mechanism studies. The comparative study of acid and basic catalysis in microwave assistance of Willgerodt-Kindler reaction for the synthesis of thiobenzamides and derivatives, including morpholin- 4-yl (phenyl) methanethione, demonstrates the versatility of these compounds in facilitating or optimizing chemical reactions (Agnimonhan et al., 2014).

Antimicrobial Activities

Research into the antimicrobial properties of derivatives of "this compound" has shown promising results. The synthesis and evaluation of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have demonstrated notable antimicrobial activities, indicating potential for pharmaceutical applications (Balaji et al., 2017).

Safety and Hazards

The safety data sheet for related compounds suggests that they can be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

There is intense research interest in developing phenyl(morpholino)methanethione derivatives for pharmaceutical applications . They have potential beneficial effects in pathophysiological phenomena such as anxiety and pain, and neurodegenerative diseases such as Alzheimer’s .

properties

IUPAC Name

(3-bromophenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNOS/c12-10-3-1-2-9(8-10)11(15)13-4-6-14-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQAPJRGPXOSOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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